2-{[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amino}-ethanol
Description
IUPAC Name: 1-(3-Chlorophenyl)-2-(propan-2-ylamino)ethanol Molecular Formula: C₁₁H₁₆ClNO Molecular Weight: 213.71 g/mol CAS Number: 23299-18-5 SMILES: CC(C)NCC(C1=CC(=CC=C1)Cl)O
This compound features a 3-chlorophenyl group attached to an ethyl chain, with an isopropylamino substituent at the β-position of the ethanol backbone.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)ethyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-10(2)15(7-8-16)11(3)12-5-4-6-13(14)9-12/h4-6,9-11,16H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIVNLDANVZVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(C)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amino}-ethanol typically involves multiple steps. One common method includes the alkylation of 3-chloroacetophenone with isopropylamine, followed by reduction to form the desired ethanol derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amino}-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro-phenyl group can be reduced to a phenyl group.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2-{[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amino}-ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amino}-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations:
Backbone Modifications: Switching the ethanol backbone to acetic acid (e.g., in the methyl-amino acetic acid analog) introduces a carboxylic acid group, increasing polarity and altering pharmacokinetic properties .
Aromatic System Variations: Compounds with dihydrobenzodioxin or triisopropylphenyl groups exhibit distinct aggregation behaviors.
Hydrogen-Bonding and Aggregation Behavior
- However, the absence of multiple isopropyl groups may limit tetramer formation compared to the triisopropyl analog .
- Triisopropylphenyl Analog : Forms robust tetramers via O-H∙∙∙O interactions, as confirmed by CSD database studies. This aggregation could influence crystallinity and melting points .
Biological Activity
The compound 2-{[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amino}-ethanol is a derivative of phenethylamine that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro-substituted phenyl group attached to an ethyl chain, with an isopropyl amino group linked to a hydroxyl ethanol moiety. This unique structure contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Demonstrated effectiveness against certain bacterial strains.
- Anticancer Potential : Inhibition of cancer cell proliferation in vitro.
- Neuromodulatory Effects : Interaction with neurotransmitter systems.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency.
Anticancer Activity
The compound has shown promising results in inhibiting the growth of cancer cell lines. Its mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 1.93 | Induces apoptosis via caspase activation | |
| HCT-116 (Colon Cancer) | 2.84 | Cell cycle arrest at G1 phase |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may bind to specific receptors, triggering intracellular signaling pathways.
- Enzyme Inhibition : It inhibits enzymes involved in critical metabolic pathways, affecting cellular functions.
- Gene Expression Modulation : The compound influences gene expression through interaction with transcription factors.
Case Study 1: Antimicrobial Efficacy
A study published in 2022 assessed the antimicrobial properties of various derivatives, including this compound. Results indicated that it was effective against Gram-negative bacteria, particularly E. coli, with significant inhibition observed at low concentrations.
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer potential of this compound against several cancer cell lines. The results demonstrated that it effectively induced apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
